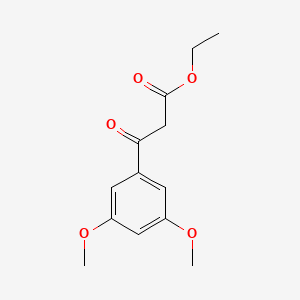

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

Description

Propriétés

IUPAC Name |

ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-18-13(15)8-12(14)9-5-10(16-2)7-11(6-9)17-3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAPZUBGJSLLKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374337 | |

| Record name | ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97025-16-6 | |

| Record name | ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate typically follows a base-catalyzed acylation route involving:

- Starting material: 3,5-dimethoxyacetophenone (a substituted acetophenone)

- Reagent: Diethyl carbonate

- Base catalyst: Sodium hydride (NaH), commonly used as a 60% dispersion in mineral oil

- Solvent: Toluene or anhydrous tetrahydrofuran (THF)

- Reaction conditions: Initial stirring at room temperature followed by reflux (approximately 60–80°C) for 30 minutes or more

This method is a variation of the Claisen condensation or acylation, where the active methylene group of the acetophenone reacts with diethyl carbonate under basic conditions to form the β-ketoester.

Detailed Synthetic Procedure

A representative procedure adapted from peer-reviewed literature is as follows:

- Dissolve 0.05 mol of 3,5-dimethoxyacetophenone in 50 mL of toluene.

- Prepare a separate solution containing 0.10 mol of diethyl carbonate and 0.15 mol of sodium hydride (60% dispersion) in toluene.

- Add the acetophenone solution dropwise to the diethyl carbonate/NaH mixture at room temperature with stirring.

- After addition, reflux the mixture for approximately 30 minutes to ensure completion of the condensation.

- Quench the reaction by pouring the mixture into ice water.

- Acidify the aqueous phase with glacial acetic acid to neutralize the base.

- Extract the product with ethyl acetate (3 × 100 mL).

- Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4).

- Remove the solvent under reduced pressure (in vacuo).

- Purify the crude product by silica gel column chromatography using dichloromethane or a hexane/ethyl acetate gradient as eluent.

This method typically affords this compound in yields around 75–81% with high purity, confirmed by spectroscopic techniques such as ^1H NMR, ^13C NMR, IR, and mass spectrometry.

Reaction Parameters and Their Effects

| Parameter | Options/Conditions | Effects on Yield and Purity |

|---|---|---|

| Base Catalyst | Sodium hydride (NaH) | Strong base, promotes efficient enolate formation; requires anhydrous conditions to avoid side reactions |

| Solvent | Toluene, THF | Good solubility for reactants; THF often preferred for polar intermediates |

| Temperature | Room temperature + reflux (60–80°C) | Reflux accelerates reaction kinetics; excessive heat (>100°C) risks decomposition |

| Acid Work-up | Glacial acetic acid | Neutralizes base, facilitates product extraction |

| Purification | Silica gel chromatography | Removes impurities, improves product purity (>90%) |

Alternative Preparation Routes

While the base-catalyzed condensation with diethyl carbonate is the most common, alternative methods include:

Esterification of the corresponding β-keto acid: Starting from 3-(3,5-dimethoxyphenyl)-3-oxopropanoic acid, esterification with ethanol under acidic catalysis (e.g., sulfuric acid) and reflux conditions can yield the ethyl ester. This method requires careful removal of water to drive the equilibrium toward ester formation.

Use of other bases: Potassium carbonate (K₂CO₃) or organic bases can be employed, but sodium hydride remains preferred due to its strong basicity and efficiency.

Research Findings and Characterization Data

A study synthesizing benzoylacetates including this compound reported the following:

| Compound | Yield (%) | Physical State | Spectroscopic Data Highlights |

|---|---|---|---|

| This compound | ~81 | Colorless liquid | IR (C=O stretch): ~1735 cm⁻¹; ^1H NMR: signals for methoxy groups at ~3.7–3.8 ppm, ethyl ester triplet at ~1.1 ppm, aromatic protons at ~6.7–7.6 ppm; MS (EI): m/z 252 (M⁺) |

The compound's identity was confirmed by matching ^1H and ^13C NMR, IR, and mass spectral data consistent with the expected structure.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Base-catalyzed condensation | 3,5-dimethoxyacetophenone + diethyl carbonate | Sodium hydride (NaH) | Toluene/THF | Room temp + reflux (60–80°C) | 75–81 | Most common, efficient, high purity |

| Acid-catalyzed esterification | 3-(3,5-dimethoxyphenyl)-3-oxopropanoic acid + ethanol | Sulfuric acid (H₂SO₄) | Ethanol | Reflux | Moderate | Requires water removal to shift equilibrium |

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(3,5-dimethoxyphenyl)-3-oxopropanoic acid.

Reduction: Formation of 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical pathways. The methoxy groups on the phenyl ring may also influence the compound’s reactivity and interaction with enzymes or receptors.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate (CAS: 359424-42-3)

- Substituents : 3,5-difluorophenyl.

- Molecular Weight : 228.19 g/mol .

- Key Differences : Fluorine’s strong electron-withdrawing nature reduces aromatic ring electron density compared to methoxy groups. This decreases reactivity in electrophilic substitutions but enhances stability toward oxidation. Applications include synthesis of fluorinated bioactive molecules .

Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS: 172168-01-3)

- Substituents : 3,5-dichlorophenyl.

- Molecular Weight : 261.10 g/mol .

- Key Differences : Chlorine’s moderate electron-withdrawing effect and larger steric bulk reduce solubility in polar solvents. This derivative is used in agrochemical intermediates due to enhanced hydrolytic stability .

Ethyl 3-(3,5-dinitrophenyl)-3-oxopropanoate (CAS: 6632-16-2)

Positional Isomerism and Steric Effects

Ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate (CAS: 125732-13-0)

Ester Group Modifications

Methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate

- Substituents : Methyl ester.

- Key Differences: Smaller ester group (methyl vs. ethyl) increases solubility in polar solvents like methanol but reduces lipophilicity. This derivative is preferred in aqueous-phase reactions .

Comparative Data Table

Key Research Findings

- Electronic Effects: Methoxy groups in the 3,5-positions enhance electron density, favoring electrophilic aromatic substitutions and nucleophilic additions at the keto group. In contrast, electron-withdrawing groups (e.g., -F, -Cl, -NO₂) reduce reactivity but improve thermal stability .

- Synthetic Utility: this compound’s versatility is demonstrated in the synthesis of AZD 4547, where it serves as a critical intermediate for FGFR inhibitors .

- Steric Considerations : Ortho-substituted analogs (e.g., 2,6-dimethoxy) exhibit reduced reactivity due to steric hindrance, limiting their use in complex cyclizations .

Activité Biologique

Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an ester with the following molecular characteristics:

- Molecular Formula: C13H16O5

- Molecular Weight: Approximately 252.26 g/mol

- Structural Features: The compound features an ethyl ester group, a 3-oxopropanoate moiety, and a substituted 3,5-dimethoxyphenyl group, contributing to its unique chemical properties and potential biological activities.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Modulation: Its structural features allow it to bind to receptors, potentially leading to therapeutic effects in various biological systems.

- Antioxidant Activity: Some studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against different cancer cell lines. The proposed mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth by disrupting cell cycle progression.

Other Biological Effects

Research has also indicated potential anti-inflammatory effects. This compound may reduce inflammation markers in various experimental models.

Synthesis Methods

Synthesis of this compound can be achieved through several methods:

- Claisen Condensation: A common method involves the reaction between ethyl acetoacetate and 3,5-dimethoxybenzaldehyde in the presence of a base.

- Esterification Reactions: Direct esterification of the corresponding acid with ethanol can also yield the desired compound.

Research Findings and Case Studies

Recent studies have highlighted various aspects of this compound's biological activity:

Q & A

Q. What contradictory findings exist in the literature regarding the catalytic efficiency of metal complexes derived from this compound in asymmetric synthesis?

- Methodological Answer : Discrepancies in enantioselectivity (>90% ee in some Cu(II) complexes vs. <50% ee with Zn(II)) suggest metal coordination geometry critically impacts stereochemical outcomes. Contradictory reports on catalytic turnover numbers (TONs) highlight the need for standardized ligand-to-metal ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.